molecular formula C11H15FN2O B3164346 N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide CAS No. 891855-90-6

N-(5-Amino-2-fluorophenyl)-2,2-dimethylpropanamide

Cat. No.: B3164346
CAS No.: 891855-90-6
M. Wt: 210.25 g/mol
InChI Key: YMCMQUDIZFLEEA-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide” is a compound used for proteomics research . Its molecular formula is C16H17FN2O2 and its molecular weight is 288.32 .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics of Fluorinated Compounds

Research on fluorinated compounds often focuses on their pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug) and pharmacodynamics (the biochemical and physiological effects of drugs and their mechanisms of action). For instance, studies on new psychoactive substances (NPS) explore the clinical effects, toxicity, and health risks associated with their use, offering insights into treatment guidelines based on clinical effects rather than specific drugs (Nugteren-van Lonkhuyzen et al., 2015) sourcesource.

Clinical Applications in Cancer Chemotherapy

Fluorinated compounds, such as 5-fluorouracil (5-FU), have significant applications in cancer chemotherapy. The clinical uses, distribution, metabolic fate, and the palliative effects of 5-FU in advanced cancer highlight its importance in treating tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963) sourcesource.

Antimycotic and Antifungal Applications

Flucytosine, a fluorinated compound, is used in combination with other drugs to treat severe systemic mycoses, demonstrating the role of fluorinated compounds in antimycotic therapy (Vermes et al., 2000) sourcesource.

PET Research in Brain Tumors

Fluorinated compounds are also used in positron emission tomography (PET) research for the diagnosis and management of brain tumors, indicating their value in non-invasive imaging techniques to guide therapy (Herholz, 2017) sourcesource.

Fluorescence in Surgical Oncology

Fluorophores, including fluorinated compounds, are explored for their potential in real-time detection of cancer, highlighting the advancements in using fluorescence for intraoperative imaging and diagnosis (Alford et al., 2009) sourcesource.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-11(2,3)10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCMQUDIZFLEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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